molecular formula C15H8Cl2F3N3 B12508616 3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine

3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12508616
M. Wt: 358.1 g/mol
InChI Key: TZXOVEYMVBYBHO-UHFFFAOYSA-N
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Description

3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H8Cl2F3N3

Molecular Weight

358.1 g/mol

IUPAC Name

3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C15H8Cl2F3N3/c16-10-3-1-8(2-4-10)12-7-22-14(23-12)13-11(17)5-9(6-21-13)15(18,19)20/h1-7H,(H,22,23)

InChI Key

TZXOVEYMVBYBHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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